

Comparative Guide: Kinase Inhibition Profiles of Pyrazolo[3,4-c]pyridine Analogs

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Compound of Interest

Compound Name: *3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine*

CAS No.: 1374652-69-3

Cat. No.: B1403372

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Executive Summary

The pyrazolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in kinase drug discovery. Its structural versatility allows it to function as a bioisostere of the adenine ring of ATP. Depending on the saturation of the pyridine ring and the substitution pattern at positions 1, 3, 5, and 7, these analogs exhibit divergent selectivity profiles ranging from Necroptosis inhibition (RIP1) to Wnt pathway modulation (GSK-3

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This guide compares three distinct classes of pyrazolo[3,4-c]pyridine analogs:

- Class A (Fully Aromatic): GSK-3 content-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">

/ CLK1 / DYRK1A dual-specificity inhibitors.

- Class B (Tetrahydro-7-oxo): Highly selective RIP1 kinase inhibitors.

- Class C (3,5-Disubstituted): Pim-1/2 kinase inhibitors with antiproliferative activity.

Structural Basis of Selectivity

The core scaffold allows for "vector tuning"—directing substituents into specific hydrophobic pockets of the kinase ATP-binding site.

Feature	Class A (Aromatic)	Class B (Tetrahydro-7-oxo)	Class C (Pim-Selective)
Core Structure	Fully aromatic pyridine ring	4,5,6,7-Tetrahydro-7-oxo ring	Fully aromatic or dihydro
Key Interaction	Hinge binder (N1/N2)	Allosteric/Type II-like binding	Hinge binder + Ribose pocket
Primary Target	GSK-3 (IC < 50 nM)	RIP1 (IC < 10 nM)	Pim-1 (IC ~ 1 M)
Selectivity Driver	C3-Aryl / C5-Halogen	Lactam moiety (7-oxo)	C3-Aminopiperidine

Comparative Profiling Data

The following table synthesizes experimental data from key SAR studies, highlighting the performance of representative lead compounds from each class.

Parameter	Compound 6 (Class A)	Compound 22 (Class B)	Compound 12a (Class C)
Primary Target	GSK-3	RIP1 (Receptor Interacting Protein 1)	Cell Cycle (General Antiproliferative)
Mechanism	ATP Competitive (Type I)	Allosteric / Type I	ATP Competitive
IC (Primary)	22 nM (GSK-3)	4 nM (RIP1)	3.0 M (PC3 Cells)
Selectivity	Moderate (hits CDK2, CLK1)	High (>100-fold vs. 400 kinases)	Low (Pan-active)
Key Substituent	C3-Phenyl, C5-Cl	N6-Benzyl, C3-Carboxylate	C3-(3-Fluorophenyl), C7-Piperazine
In Vivo Efficacy	Not optimized for CNS	EAE Model (10 mg/kg prebid)	Tumor Xenograft (pre-clinical)

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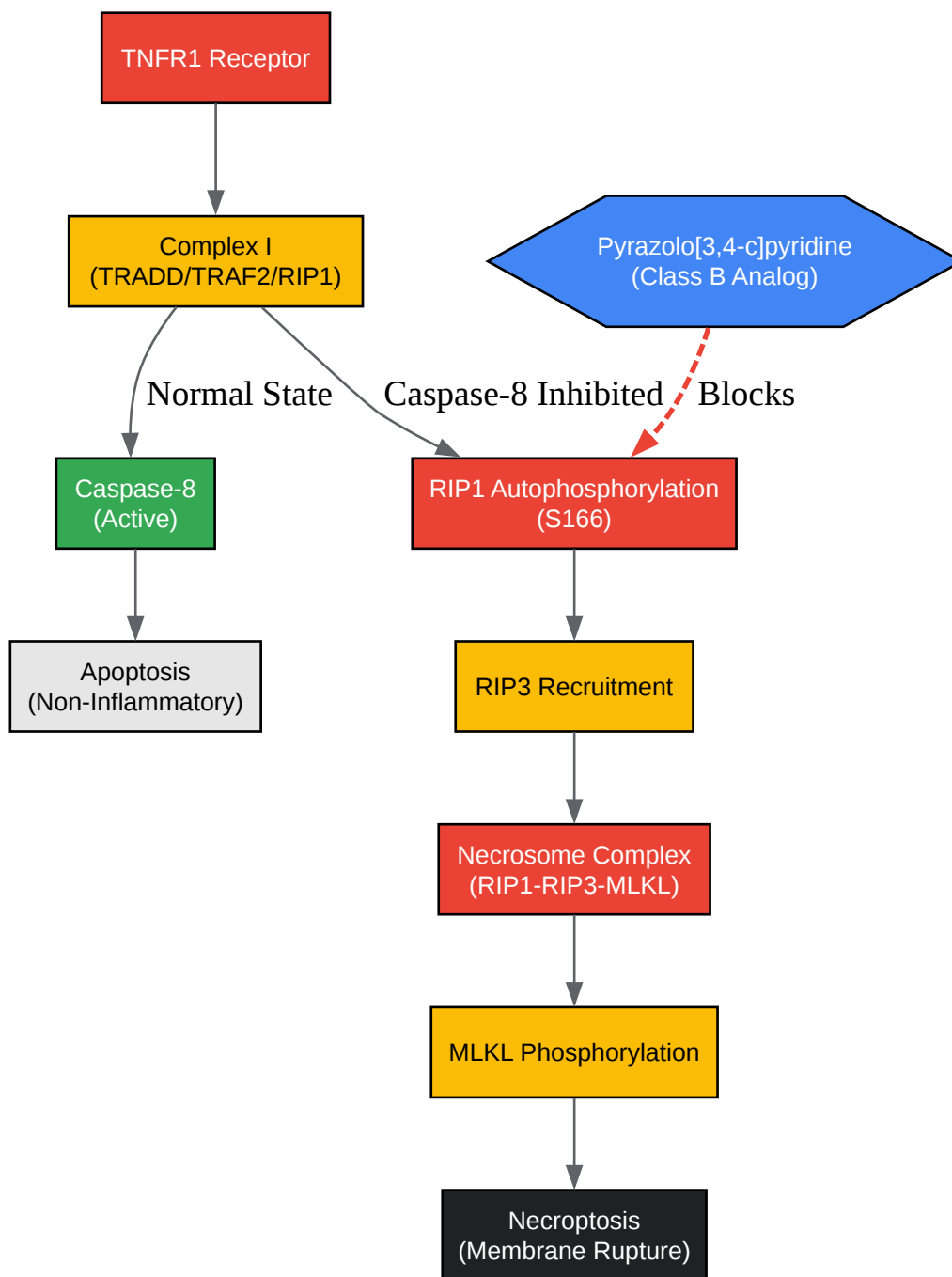
Note on Causality: The high selectivity of Class B (Compound 22) arises from the 7-oxo-4,5,6,7-tetrahydro motif. The non-aromatic lactam ring creates a specific geometry that forces the molecule into a conformation incompatible with the ATP pockets of most typical kinases (like CDKs), but perfectly complementary to the RIP1 activation loop.

Signaling Pathway Context

Understanding the downstream effects is crucial for assay design. Below are the two primary pathways modulated by these analogs.

A. RIP1 Kinase Pathway (Necroptosis)

Targeted by Class B analogs (e.g., Compound 22). Inhibition prevents the formation of the necrosome, blocking inflammatory cell death.



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Figure 1: Mechanism of action for Class B pyrazolo[3,4-c]pyridines in the Necroptosis pathway. The inhibitor blocks the transition from Complex I to the Necrosome.

Experimental Protocols for Validation

To validate the activity of a new pyrazolo[3,4-c]pyridine analog, use the following self-validating workflow.

Protocol A: ADP-Glo™ Kinase Assay (Primary Screen)

Used for determining IC

against GSK-3

or RIP1.

- Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Enzyme Mix: Dilute purified RIP1 or GSK-3 kinase to 2x optimal concentration (e.g., 5 ng/mL).
- Compound Addition:
 - Dispense 100 nL of compound (in DMSO) into a 384-well white plate.
 - Add 2.5 μL of 2x Enzyme Mix.
 - Incubate for 10 min at RT (allows Type II inhibitors to bind).
- Substrate Start: Add 2.5 μL of 2x ATP/Substrate mix (e.g., 20 μM ATP + 0.2 μg/mL Myelin Basic Protein).

- Reaction: Incubate at RT for 60 min.
- Detection:
 - Add 5

L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
 - Add 10

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
- Read: Measure Luminescence.
 - Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Necrostatin-1 for RIP1) must show IC

within 2-fold of historical mean.

Protocol B: Cell-Based Necroptosis Rescue Assay

Used to confirm cellular permeability and target engagement for Class B analogs.

- Cell Line: HT-29 (human colorectal adenocarcinoma).
- Seeding: 5,000 cells/well in 96-well plates. Allow adherence overnight.
- Induction: Pre-treat cells with analog (serial dilution) for 1 hour.
- Stimulation: Add Necroptosis Mix:
 - TNF-

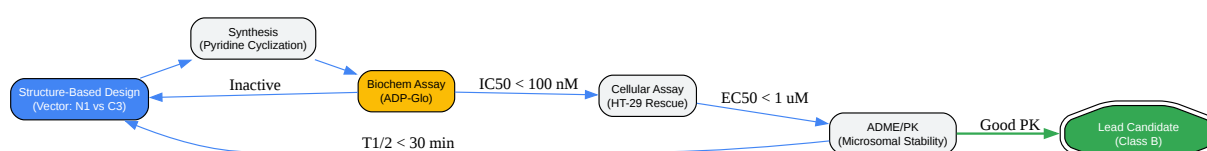
(20 ng/mL)
 - Smac mimetic (100 nM)
 - z-VAD-fmk (20

M) - Critical: prevents apoptosis, forcing necroptosis.

- Incubation: 24 hours at 37°C.
- Readout: Add CellTiter-Glo® reagent. Measure luminescence (ATP levels correlate with viability).
 - Success Criteria: Full rescue of cell viability at high concentrations (>90% compared to DMSO control).

Optimization Workflow

The following diagram illustrates the iterative cycle for optimizing this scaffold.



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Figure 2: Optimization workflow for pyrazolo[3,4-c]pyridine kinase inhibitors.

References

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